Pregnenolone-d6 Major
Description
Properties
Molecular Formula |
C₂₁H₂₆D₆O₂ |
|---|---|
Molecular Weight |
322.51 |
Synonyms |
(3β)-3-Hydroxy-pregn-5-en-20-one-d6; (3β)-3-Hydroxypregn-5-en-20-one-d6; 5-Pregnenolone-d6; Arthenolone-d6; Bina-Skin-d6; Enelone-d6; NSC 1616-d6; Pregnolon-d6; Prenolon-d6; Regnosone-d6; Skinostelon-d6 |
Origin of Product |
United States |
Synthesis and Characterization of Pregnenolone D6 for Academic Applications
Strategies for Site-Specific Deuterium (B1214612) Labeling of Pregnenolone (B344588)
The synthesis of deuterated pregnenolone is a critical process for generating internal standards used in mass spectrometry-based quantification and as tracers in metabolic research. The goal is to introduce deuterium atoms at specific, stable positions within the steroid structure to create a molecule that is chemically identical to the endogenous compound but has a distinct, higher mass. sigmaaldrich.com This mass shift is essential for its differentiation and accurate measurement in complex biological matrices. sigmaaldrich.com
Chemical synthesis is the primary route for producing isotopically labeled pregnenolone for research applications. Methodologies are designed to achieve high isotopic enrichment at specific molecular sites, ensuring the label's stability during analytical procedures.
One established method allows for the introduction of three deuterium atoms at the C-6 and C-7 positions ([6,7,7-2H3]pregnenolone). nih.gov This synthesis begins with a Δ(5)-steroid like pregnenolone and involves several key steps:
Preparation of a 6-oxo-3α,5α-cyclosteroid intermediate.
Base-catalyzed exchange in the presence of deuterium oxide (D₂O) to introduce two deuterium atoms at the C-7 position. nih.gov
Reduction of the 6-oxo group using sodium borodeuteride (NaBD₄) to incorporate a third deuterium atom at the C-6 position. nih.gov
Rearrangement of the resulting cyclosteroid yields the final [6,7,7-2H3]-Δ(5) steroid. nih.gov
Another sophisticated, multi-step approach has been developed to label the C-19 methyl group, yielding [19-2H3]pregnenolone. nih.gov This complex synthesis, which can take up to 14 steps, was first optimized using dehydroepiandrosterone (B1670201) derivatives before being applied to the pregnenolone series. nih.gov The key transformations include:
Conversion of a 19-hydroxy starting material into a 3α,5-cyclo derivative to facilitate a Jones oxidation into the corresponding 19-oic acid. nih.gov
Reduction of the acid using lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce two deuterium atoms. nih.gov
Mesylate exchange by iodide in the presence of zinc and deuterium oxide, which adds the third deuterium atom to the C-19 position. nih.gov
Deprotection steps yield the final product, 3β-hydroxy[19-2H3]pregn-5-en-20-one, with high isotopic enrichment. nih.gov
These chemical strategies provide precise control over the location and number of incorporated deuterium atoms, a critical factor for their use as analytical standards.
Table 1: Chemical Synthesis Strategies for Deuterated Pregnenolone
| Target Labeled Position | Key Reagents | Number of Deuterium Atoms | Reference |
|---|---|---|---|
| C-6, C-7 | Deuterium oxide (D₂O), Sodium borodeuteride (NaBD₄) | 3 | nih.gov |
| C-19 | Lithium aluminum deuteride (LiAlD₄), Deuterium oxide (D₂O), Zinc | 3 | nih.gov |
While enzymes are fundamental to the natural biosynthesis of pregnenolone from cholesterol, their use for the direct incorporation of deuterium atoms to create labeled standards is not a common practice. reactome.orgwikipedia.org The biosynthesis of the parent compound, pregnenolone, occurs in the mitochondria, where the cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1) catalyzes the conversion of cholesterol into pregnenolone. wikipedia.orgresearchgate.net This enzymatic pathway is the source of all steroid hormones in vivo. reactome.org
For academic and analytical applications, however, chemical synthesis remains the method of choice for producing deuterated pregnenolone. The chemically synthesized labeled compound is then used as a tool to study or quantify the products of natural enzymatic pathways.
Rigorous Analytical Validation of Pregnenolone-d6 Purity and Isotopic Enrichment for Research Standards
The utility of Pregnenolone-d6 as an internal standard or metabolic tracer is entirely dependent on its purity and well-defined isotopic enrichment. Therefore, rigorous analytical validation is required to ensure it meets research-grade standards. This validation process involves confirming the chemical purity of the compound and verifying the success of the isotopic labeling.
The chemical purity of a synthesized batch of Pregnenolone-d6 must be assessed to ensure the absence of unlabeled pregnenolone and other impurities from the synthesis process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is a standard method for assessing the purity of steroid compounds. nih.gov A reversed-phase C18 column can be used to separate the deuterated pregnenolone from any non-deuterated starting material or byproducts. nih.govnih.gov The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.
Gas Chromatography (GC): GC, frequently coupled with mass spectrometry (GC-MS), provides high-resolution separation and is another key tool for purity analysis. nih.govchromatographyonline.com Steroids may be analyzed in their native form or after derivatization to improve their chromatographic properties and thermal stability. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR): Proton NMR (¹H NMR) spectroscopy serves as a powerful tool for structural confirmation and can be adapted for quantitative analysis. smolecule.com qNMR offers an independent method for purity assessment by comparing the integral of signals from the analyte to that of a certified reference standard. smolecule.com
Mass spectrometry (MS) is the definitive technique for confirming the incorporation of deuterium and quantifying the isotopic enrichment of Pregnenolone-d6. smolecule.com This analysis is crucial for validating the compound's suitability as an internal standard. sigmaaldrich.com
The validation process using MS involves:
Confirmation of Mass Shift: The primary verification is the observation of the expected increase in the molecular weight of the compound. The mass spectrum of a successfully labeled Pregnenolone-d6 will show a molecular ion peak that is shifted higher by approximately 6 Da compared to the unlabeled analogue. smolecule.com
Determination of Isotopic Distribution: Mass spectrometry also reveals the distribution of different isotopologues within the sample. sigmaaldrich.com An ideal synthesis would yield 100% Pregnenolone-d6, but in practice, small amounts of d5, d4, or other species may be present. nih.gov The analysis quantifies the percentage of the desired d6-derivative relative to other isotopologues. For example, syntheses of other deuterated steroids have reported enrichments of 93-95% for the target isotopologue. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the analysis of steroids. smolecule.comaustinpublishinggroup.com Using techniques like Selected Reaction Monitoring (SRM), a specific precursor ion (the deuterated pregnenolone) is selected and fragmented, and a specific product ion is monitored. thermofisher.cn This highly selective and sensitive method confirms the identity of the labeled compound and is the same technique where Pregnenolone-d6 will ultimately be used as an internal standard. thermofisher.cnthermofisher.com
Table 2: Analytical Techniques for Validation of Pregnenolone-d6
| Technique | Purpose | Key Findings/Parameters | Reference |
|---|---|---|---|
| HPLC-UV | Chemical Purity Assessment | Separation from impurities using a C18 column; quantification via UV detection. | nih.gov |
| GC-MS | Chemical Purity & Structural ID | High-resolution separation; may require derivatization for optimal performance. | nih.govchromatographyonline.com |
| qNMR | Structural Confirmation & Purity | Provides structural data and an independent measure of purity. | smolecule.com |
| LC-MS/MS | Isotopic Enrichment & Distribution | Confirms mass shift; quantifies the percentage of d6 vs. other isotopologues. | smolecule.comthermofisher.cn |
Advanced Analytical Methodologies Employing Pregnenolone D6 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) and its Application with Pregnenolone-d6 for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. wikipedia.orgosti.gov It is classified as an internal standardization method where a known amount of an isotopically labeled version of the analyte, such as Pregnenolone-d6, is added to the sample. wikipedia.org This stable isotope-labeled (SIL) standard is chemically identical to the endogenous analyte and therefore behaves identically during all stages of sample preparation and analysis, including extraction, derivatization, and chromatographic separation. nih.gov
The core principle of IDMS is that any sample loss or variation during the analytical process will affect both the native analyte and the isotopic standard to the same extent. wikipedia.org The mass spectrometer distinguishes between the native analyte and the SIL internal standard based on their mass difference. nih.gov Quantification is then based on the measured ratio of the signal from the native analyte to the signal from the known amount of the added SIL standard. nih.gov
This ratioing technique effectively cancels out variations in extraction recovery and instrumental response, leading to highly accurate and precise absolute quantification. wikipedia.orgnih.gov The use of Pregnenolone-d6 in IDMS allows researchers to determine the absolute concentration of pregnenolone (B344588) in a given sample, a critical requirement for establishing reference intervals and for studies requiring high analytical reliability. semanticscholar.org
Mitigation of Matrix Effects and Enhancement of Analytical Reproducibility in Complex Biological Samples
Biological samples such as serum, plasma, and urine are complex matrices containing a multitude of endogenous components like phospholipids, salts, and proteins. chromatographytoday.comnih.gov These components can interfere with the analysis, causing a phenomenon known as the "matrix effect," which is a significant challenge in LC-MS/MS-based bioanalysis. nih.govbataviabiosciences.com The matrix effect can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and irreproducible results. nih.govbataviabiosciences.com
The use of a stable isotope-labeled internal standard like Pregnenolone-d6 is the most effective strategy to compensate for matrix effects. thermofisher.cn Since Pregnenolone-d6 is structurally identical to native pregnenolone, it co-elutes from the chromatography column and experiences the same ionization suppression or enhancement in the MS source. thermofisher.cn By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, thus ensuring the accuracy and reproducibility of the quantification. thermofisher.cnchromatographytoday.com
While an ideal SIL internal standard is used for each analyte in a panel, a structurally similar deuterated standard can sometimes be used to control for matrix effects for analytes where a specific standard is unavailable. researchgate.net The consistent response of the internal standard across different samples and calibrators indicates that matrix effects have been successfully compensated for. thermofisher.cn
Pre-analytical Sample Preparation Techniques for Deuterated Steroid Analysis in Research
Effective sample preparation is a critical prerequisite for accurate and reliable steroid analysis by mass spectrometry. austinpublishinggroup.comhelsinki.fi The primary goals are to extract the steroids from the biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. nih.gov The choice of technique depends on the specific matrix, the analytes of interest, and the analytical platform being used.
Commonly used sample preparation techniques include:
Protein Precipitation (PP): This is often the first step for serum or plasma samples. A solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. nih.govyoutube.com
Liquid-Liquid Extraction (LLE): LLE is a widely used technique to separate steroids from the aqueous phase into an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether. nih.govthermofisher.cn This method is effective at removing polar interferences.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide cleaner extracts compared to LLE. austinpublishinggroup.comnih.gov It involves passing the sample through a cartridge containing a solid sorbent (e.g., C18) that retains the steroids. Interfering compounds are washed away, and the purified steroids are then eluted with a solvent. mdpi.comnih.gov
Enzymatic Hydrolysis: In urine, steroids are often present as water-soluble sulfate and glucuronide conjugates. A hydrolysis step, typically using enzymes from Helix pomatia or E. coli, is necessary to cleave these conjugates and release the free steroids for extraction and analysis. mdpi.comresearchgate.net
In all these protocols, the deuterated internal standard, Pregnenolone-d6, is added at the very beginning of the sample preparation process to account for any analyte loss during these multiple steps. springernature.comnih.gov
Applications of Pregnenolone D6 in Elucidating Steroid Biosynthesis and Metabolic Fluxes
In Vitro Mechanistic Studies of Steroidogenic Enzyme Function Using Pregnenolone-d6
In vitro systems, using purified enzymes or cultured cells, are fundamental for dissecting the function of individual components of the steroidogenic cascade. Pregnenolone-d6 serves as a powerful probe in these controlled environments to study the intricate details of enzyme activity.
The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the mitochondrial enzyme Cytochrome P450 11A1 (CYP11A1), also known as P450scc. nih.govmdpi.com Pregnenolone then serves as the central precursor for all other steroids. nih.gov Using Pregnenolone-d6, researchers can confirm the direct enzymatic products of key steroidogenic enzymes.
CYP11A1 (Cytochrome P450 side-chain cleavage): While CYP11A1's primary role is producing pregnenolone from cholesterol, studies using labeled substrates help confirm its substrate specificity and rule out alternative pathways in specific cellular contexts. nih.govnih.govresearchgate.net
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme exhibits dual activity, catalyzing two critical steps in androgen synthesis. It first converts pregnenolone to 17α-hydroxypregnenolone (17α-hydroxylase activity) and subsequently cleaves the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA) (17,20-lyase activity). nih.govnih.govmdpi.com Incubating recombinant CYP17A1 with Pregnenolone-d6 allows for the unambiguous identification and quantification of its deuterated products, 17α-hydroxypregnenolone-d6 and DHEA-d6, helping to characterize its dual function and substrate preference. nih.govresearchgate.net
HSDs (Hydroxysteroid Dehydrogenases): This superfamily of enzymes modifies steroid hormones. For example, 3β-hydroxysteroid dehydrogenase (3β-HSD) converts pregnenolone to progesterone (B1679170). nih.govnih.gov By supplying Pregnenolone-d6 to cells or enzyme preparations, the formation of progesterone-d6 can be traced, confirming the activity and specificity of 3β-HSD.
Table 1: Key Steroidogenic Enzymes Studied with Pregnenolone-d6
| Enzyme | Substrate | Primary Product(s) | Role in Steroidogenesis |
|---|---|---|---|
| CYP11A1 | Cholesterol | Pregnenolone | Initiates steroid biosynthesis. nih.gov |
| CYP17A1 | Pregnenolone-d6 | 17α-hydroxypregnenolone-d6, DHEA-d6 | Critical branch point for glucocorticoid and androgen synthesis. nih.govnih.gov |
| 3β-HSD | Pregnenolone-d6 | Progesterone-d6 | Directs precursors to the Δ4 pathway for progesterone and corticoid synthesis. nih.gov |
Isotopically labeled substrates are essential for detailed kinetic analysis. By comparing the reaction rates of unlabeled pregnenolone with Pregnenolone-d6, researchers can investigate kinetic isotope effects (KIEs), which provide insight into the reaction's mechanism and rate-limiting steps. nih.gov
Furthermore, Pregnenolone-d6 is instrumental in clarifying substrate specificity and product ratios. Studies using transfected cells expressing human P450c17 have utilized labeled pregnenolone to demonstrate that the conversion to DHEA proceeds through the release of the intermediate, 17α-hydroxypregnenolone. nih.gov In these experiments, incubating the cells with Pregnenolone-d6 and analyzing the medium over time reveals the accumulation and subsequent decrease of 17α-hydroxypregnenolone-d6 as DHEA-d6 is formed, confirming the stepwise nature of the reaction. This method allows for precise measurement of product ratios (e.g., 17α-hydroxypregnenolone to DHEA), which is crucial for understanding how enzyme activity is modulated. nih.gov
Ex Vivo and Animal Model Research for Tracing Steroid Conversions and Pathways
Moving from isolated enzymes to more complex biological systems, Pregnenolone-d6 is used to trace metabolic pathways in tissues and whole organisms, providing a dynamic view of steroid flux.
Ex vivo studies involve incubating freshly isolated tissues, such as from the adrenal glands, gonads, or placenta, with Pregnenolone-d6. sci-hub.se This technique allows researchers to map the steroidogenic pathways that are active within a specific organ. For instance, luteal tissue from sows incubated with radiolabeled pregnenolone showed a high conversion rate to progesterone, with smaller amounts converted to 17α-hydroxyprogesterone and androstenedione. sci-hub.se The use of a deuterated tracer like Pregnenolone-d6 in similar experiments, coupled with mass spectrometry, would allow for more precise quantification and identification of the full spectrum of metabolites produced by the tissue, confirming the dominant and minor pathways.
Investigation of Regulatory Mechanisms Affecting Steroidogenesis using Isotopic Tracers
The synthesis of steroid hormones is tightly regulated by various factors, including pituitary trophic hormones (like ACTH and LH) that act through complex signaling pathways. nih.govnih.gov Isotopic tracers such as Pregnenolone-d6 are critical for studying how these regulatory signals impact steroid production.
By exposing steroidogenic cells or tissues to a regulatory agent (e.g., a hormone or a signaling pathway inhibitor) in the presence of Pregnenolone-d6, researchers can quantify changes in the rate of conversion and the profile of steroid products. For example, the effect of protein kinase A (PKA) activation on steroidogenesis can be precisely measured by tracking the enhanced conversion of Pregnenolone-d6 to downstream products like progesterone-d6 and cortisol-d6. mdpi.com This allows for a quantitative assessment of how signaling pathways modulate the flux through specific enzymatic steps, providing a clearer understanding of the molecular control of steroid hormone biosynthesis. nih.govmdpi.com
Impact of Genetic Modifications on Steroid Biosynthesis Pathways in Research Models
The use of Pregnenolone-d6 is particularly insightful in studies involving research models with specific genetic modifications that alter steroidogenic pathways. By administering this labeled precursor, scientists can quantify how the absence or alteration of a specific enzyme affects the flow of metabolites through the steroid synthesis cascade.
One critical enzyme in steroidogenesis is 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), which catalyzes the conversion of Δ5-steroids, including pregnenolone, into Δ4-ketosteroids like progesterone. nih.govconicet.gov.ar Genetic mutations in the HSD3B2 gene cause a form of congenital adrenal hyperplasia (CAH), characterized by a severely impaired ability to produce cortisol, aldosterone, and androgens. nih.govfrontiersin.org In cell-based models or animal models engineered to have deficient HSD3B2 activity, introducing Pregnenolone-d6 allows for direct measurement of the metabolic block. Researchers can observe a significant accumulation of labeled pregnenolone and a corresponding decrease in the production of its deuterated downstream products. conicet.gov.ar This approach provides precise data on the residual activity of the mutant enzyme and the shunting of precursors into alternative pathways.
Similarly, the enzyme Cytochrome P450 17A1 (CYP17A1) plays a dual role in converting pregnenolone to 17α-hydroxypregnenolone (17OHP) and subsequently to dehydroepiandrosterone (DHEA). nih.govnih.gov Studies on HEK293 cells expressing mutated forms of porcine CYP17A1 have demonstrated how specific amino acid changes can alter enzyme efficiency and product specificity. nih.gov While these studies used radiolabeled pregnenolone, the same principles apply to stable isotope tracers. Using Pregnenolone-d6 in such a model would enable researchers to use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace the formation of deuterated 17OHP and DHEA. This technique can reveal how a specific mutation might, for example, reduce the 17,20 lyase activity (production of DHEA) while preserving the 17α-hydroxylase activity (production of 17OHP), as evidenced by the relative abundance of their deuterated forms. nih.gov
The findings from such studies can be summarized to show the clear impact of genetic alterations on metabolic pathways.
| Genetic Modification Model | Enzyme Affected | Observed Effect on Pregnenolone-d6 Metabolism | Key Research Finding |
|---|---|---|---|
| HSD3B2 Deficiency Model | 3β-hydroxysteroid dehydrogenase type 2 | Decreased conversion of Pregnenolone-d6 to Progesterone-d6. Accumulation of Pregnenolone-d6. | Quantifies the enzymatic block, leading to a buildup of Δ5 steroids. nih.govconicet.gov.ar |
| CYP17A1 Mutant Expression Model | Cytochrome P450 17A1 | Altered ratios of deuterated 17α-hydroxypregnenolone and dehydroepiandrosterone. | Demonstrates how specific mutations can differentially affect the dual hydroxylase and lyase functions of the enzyme. nih.gov |
Effects of Experimental Perturbations on Steroid Metabolism in Controlled Studies
Pregnenolone-d6 is an invaluable tracer for investigating how external factors, such as pharmacological agents or signaling molecules, perturb steroid metabolism. These controlled studies allow for the precise determination of a compound's mechanism of action on the steroidogenic cascade.
A classic example of an experimental perturbation is the use of enzyme inhibitors. Ketoconazole (B1673606) is an antifungal agent known to inhibit cytochrome P450-dependent enzymes, thereby blocking adrenal steroidogenesis. nih.gov In a controlled study using adrenal cell cultures, the introduction of ketoconazole causes a significant disruption in the steroid synthesis pathway. By adding Pregnenolone-d6 to this system, researchers can pinpoint the exact enzymatic steps that are inhibited. For instance, while the conversion of Pregnenolone-d6 to Progesterone-d6 (a non-P450 step) might remain unaffected, downstream conversions that rely on P450 enzymes, such as the formation of cortisol, would be markedly reduced. nih.gov This allows for a clear delineation of the inhibitor's targets within the metabolic network.
Another common experimental perturbation is hormonal stimulation. Adrenocorticotropic hormone (ACTH) is the primary stimulator of adrenal steroidogenesis, triggering the initial conversion of cholesterol to pregnenolone. aem-sbem.com In clinical and laboratory settings, a synthetic version of ACTH, cosyntropin (B549272), is used to stimulate the adrenal glands. By administering Pregnenolone-d6 following cosyntropin stimulation, researchers can trace the acute surge in metabolic flux through the entire adrenal steroid network. This dynamic approach reveals the rapid conversion of the labeled pregnenolone into various glucocorticoids, mineralocorticoids, and androgens, providing a detailed snapshot of the adrenal cortex's responsive capacity.
The data derived from these perturbation studies highlight the utility of Pregnenolone-d6 in understanding the dynamic regulation of steroid pathways.
| Experimental Perturbation | Mechanism of Action | Observed Effect on Pregnenolone-d6 Metabolic Flux | Key Research Finding |
|---|---|---|---|
| Ketoconazole Administration | Inhibition of cytochrome P450 enzymes | Reduced flux from Pregnenolone-d6 derived intermediates into downstream corticosteroids like cortisol. | Confirms the specific inhibition of P450-dependent steps while sparing non-P450 enzymes. nih.gov |
| ACTH (Cosyntropin) Stimulation | Upregulates steroidogenic enzyme activity, starting with cholesterol conversion | Increased rate of conversion of Pregnenolone-d6 into downstream adrenal steroids (e.g., cortisol, aldosterone). | Elucidates the acute metabolic response and capacity of the adrenal steroidogenic pathways. aem-sbem.com |
| Aminoglutethimide Administration | Inhibits cholesterol side-chain cleavage enzyme (CYP11A1) | While it blocks endogenous pregnenolone synthesis, administering exogenous Pregnenolone-d6 can bypass this block to study the activity of subsequent enzymes. | Isolates and allows for the study of downstream metabolic pathways independent of initial pregnenolone synthesis. nih.gov |
Theoretical Considerations and Quantitative Modeling in Pregnenolone D6 Research
Principles of Stable Isotope Tracing, Metabolic Flux Analysis, and Kinetic Isotope Effects in Steroid Biochemistry
Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to follow the metabolic fate of compounds within a biological system. nih.govspringernature.com In the context of steroid biochemistry, stable isotopically labeled steroids, such as Pregnenolone-d6, are introduced into a system to trace the pathways of steroid synthesis and metabolism. nih.gov Unlike radioisotopes, stable isotopes are non-radioactive, making them safe for use in human studies. nih.gov The key principle lies in the mass difference between the stable isotope-labeled compound and its endogenous counterpart. irisotope.com This mass difference allows for their differentiation and quantification using mass spectrometry (MS). nih.govirisotope.com
The use of deuterated steroids, where hydrogen atoms are replaced by deuterium (B1214612), is a common application of this technique. nih.gov For instance, deuterium-labeled cortisol has been used to study its pharmacokinetics and conversion to cortisone in humans. nih.gov The success of stable isotope tracing depends on the availability of compounds labeled at chemically inert positions to ensure the stability of the label throughout the metabolic processes. nih.gov
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a computational method used to quantify the rates of metabolic reactions within a biological network. eares.org It provides insights into the flow of metabolites through various pathways. youtube.com In steroid biochemistry, MFA can be used to understand how the production of steroid hormones is regulated and how it is affected by various factors. researchgate.netnih.gov By integrating data from stable isotope tracing experiments, MFA can provide a more comprehensive picture of steroid metabolism. nih.gov For example, by introducing a labeled precursor like Pregnenolone-d6 and analyzing the labeling patterns of downstream metabolites, researchers can determine the activity of specific metabolic pathways. nih.gov
Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org This phenomenon is a valuable tool for studying reaction mechanisms, particularly for determining the rate-limiting steps. libretexts.orgcolumbia.edu In steroid biochemistry, KIEs are often observed in reactions catalyzed by cytochrome P450 enzymes, which are crucial for steroid synthesis and metabolism. nih.gov
When a C-H bond is replaced by a C-D bond, the bond to deuterium is stronger, leading to a slower reaction rate if that bond is broken in the rate-determining step. libretexts.org This is known as a primary kinetic isotope effect. libretexts.orgwikipedia.org The magnitude of the KIE can provide information about the transition state of the reaction. columbia.edu For example, a significant primary deuterium KIE in a P450-catalyzed reaction suggests that C-H bond cleavage is at least partially rate-limiting. nih.gov
| Term | Principle | Application in Steroid Biochemistry with Pregnenolone-d6 |
| Stable Isotope Tracing | Utilizes non-radioactive isotopes to track the metabolic fate of compounds. The mass difference allows for differentiation from endogenous molecules via mass spectrometry. nih.govirisotope.com | Tracing the conversion of Pregnenolone-d6 into other steroid hormones to elucidate metabolic pathways and kinetics. nih.gov |
| Metabolic Flux Analysis (MFA) | A computational approach to quantify the rates of metabolic reactions and understand the flow of metabolites through a network. eares.orgyoutube.com | Quantifying the rate of production of various steroids from Pregnenolone-d6, providing a dynamic view of steroidogenesis. researchgate.netnih.gov |
| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution, used to investigate reaction mechanisms and identify rate-limiting steps. libretexts.orgwikipedia.org | Determining the rate-limiting steps in the enzymatic conversion of Pregnenolone-d6, offering insights into enzyme mechanisms. nih.gov |
Mathematical and Computational Modeling for Quantifying Steroid Flux and Compartmental Analysis
Mathematical and computational models are essential for interpreting the complex data generated from stable isotope tracing studies and for quantifying steroid flux. stmjournals.in These models can range from simple compartmental models to more complex, physiologically based pharmacokinetic (PBPK) models. nih.gov
Compartmental Modeling
Compartmental models are a common approach used in pharmacokinetics to describe the distribution and elimination of a substance in the body. allucent.com The body is represented as a series of interconnected compartments, and the movement of the substance between these compartments is described by differential equations. researchgate.net In the context of steroid research, a two-compartment model might represent the culture medium and the cells in an in vitro experiment. nih.gov These models can be used to estimate key parameters such as transport and metabolic rate constants. nih.gov
Mechanistic Computational Models
More sophisticated mechanistic models aim to describe the underlying biochemical and physiological processes in greater detail. oup.com For example, a mechanistic model of adrenal steroidogenesis could include the biosynthetic pathways for the conversion of cholesterol to various adrenal steroids, as well as the kinetics of enzyme inhibition. nih.gov These models can be used to predict the concentrations of steroids in different compartments over time and to perform sensitivity analyses to identify the most influential parameters. nih.gov
The development of these models often involves:
Model Formulation: Defining the compartments, metabolic pathways, and the mathematical equations that describe the system. stmjournals.innih.gov
Parameter Estimation: Fitting the model to experimental data to estimate the values of the model parameters. nih.gov
Model Validation: Testing the model's ability to predict experimental outcomes under different conditions. mdpi.com
| Modeling Approach | Description | Application in Pregnenolone-d6 Research |
| Compartmental Models | The body or a biological system is represented as a series of interconnected compartments. allucent.com | Simulating the distribution and metabolism of Pregnenolone-d6 between different cellular and extracellular compartments. nih.gov |
| Mechanistic Computational Models | Detailed models that incorporate specific biochemical pathways and enzyme kinetics. oup.com | Predicting the dynamic changes in the concentrations of Pregnenolone-d6 and its metabolites, and understanding the effects of perturbations on the steroidogenic network. nih.gov |
| Physiologically Based Pharmacokinetic (PBPK) Models | A type of compartmental model where compartments represent actual organs and tissues, incorporating physiological parameters. nih.govallucent.com | Simulating the whole-body disposition of Pregnenolone-d6, providing a more realistic prediction of its in vivo behavior. |
Integration of Deuterated Steroid Data with Advanced '-Omics' Technologies (e.g., Steroidomics, Metabolomics)
The integration of data from deuterated steroids like Pregnenolone-d6 with advanced '-omics' technologies, such as steroidomics and metabolomics, provides a powerful systems-level view of steroid biology. nih.gov
Steroidomics
Steroidomics is the comprehensive analysis of all steroids in a biological sample. nih.gov It aims to identify and quantify the complete steroid profile, providing a snapshot of the steroidogenic state of a system. nih.gov The use of mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is central to steroidomics. nih.govresearchgate.net
By combining stable isotope tracing with steroidomics, researchers can not only measure the static concentrations of steroids but also determine their dynamic fluxes. For example, after administering Pregnenolone-d6, the appearance of the deuterium label in downstream steroids can be tracked, providing a direct measure of their synthesis rates.
Metabolomics
Metabolomics is the large-scale study of all small molecules (metabolites) within a biological system. nih.gov It provides a functional readout of the physiological state of a cell or organism. nih.gov Stable isotope-resolved metabolomics (SIRM) is a technique that combines stable isotope tracing with metabolomics to trace the flow of atoms through metabolic networks. nih.gov
The integration of Pregnenolone-d6 data with metabolomics can reveal how steroid metabolism is interconnected with other metabolic pathways. For instance, it can help to understand how changes in central carbon metabolism affect the availability of precursors for steroid synthesis.
The combination of these technologies enables a more holistic understanding of steroid function and regulation, from the level of individual enzymatic reactions to the complex interplay of metabolic networks. This integrated approach is crucial for advancing our knowledge of both normal physiology and the pathophysiology of steroid-related diseases.
Future Directions and Emerging Research Avenues for Pregnenolone D6
Expansion of Isotope-Labeled Steroid Panels for Comprehensive Steroidomics Research
The field of steroidomics, which aims to globally quantify and profile all steroids in a biological system, relies heavily on the accuracy and precision afforded by mass spectrometry. The use of stable isotope-labeled internal standards is critical for reliable quantification, correcting for variations during sample preparation and analysis. sigmaaldrich.com Pregnenolone-d6 is a key component in this strategy, serving as a benchmark for the precursor of all major steroid hormone classes. eurekakit.comhmdb.ca
Future research will focus on expanding the panels of isotope-labeled steroids to include a wider array of metabolites and their conjugates. This allows for more comprehensive and accurate mapping of the entire steroid metabolome from a single sample. nih.gov By creating a cocktail of deuterated standards, including various forms of pregnenolone (B344588), DHEA, cortisol, and testosterone, researchers can develop high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to simultaneously quantify dozens of steroids. nih.govnih.govresearchgate.net This approach is invaluable for diagnosing endocrine disorders and understanding the complex shifts in steroid pathways associated with various diseases. sigmaaldrich.comnih.gov
The development of these expanded panels enables a more holistic view of steroidogenesis. For instance, analyzing the ratios of various steroid precursors to their downstream products can reveal enzymatic efficiencies and pinpoint dysregulations in the metabolic network. The inclusion of Pregnenolone-d6 and other labeled precursors is fundamental to ensuring the accuracy of these complex, multi-analyte assays.
| Steroid Class | Analyte Example | Isotope-Labeled Standard Example | Research Application |
|---|---|---|---|
| Progestogens | Pregnenolone | Pregnenolone-d4 nih.gov | Precursor for all steroid hormones |
| Progestogens | Progesterone (B1679170) | Progesterone-d9 researchgate.net | Reproductive health, steroidogenesis monitoring |
| Progestogens | 17-Hydroxyprogesterone | 17-Hydroxyprogesterone-d8 nih.gov | Marker for Congenital Adrenal Hyperplasia |
| Androgens | Dehydroepiandrosterone (B1670201) (DHEA) | DHEA-d6 nih.gov | Adrenal function, aging |
| Androgens | Testosterone | Testosterone-d3 eurekakit.com | Hormone disorders, anti-doping tests |
| Glucocorticoids | Cortisol | Cortisol-d4 nih.gov | Stress response, Cushing's syndrome |
| Glucocorticoids | Corticosterone | Corticosterone-d8 nih.gov | Adrenal steroidogenesis studies |
| Estrogens | Estradiol | Estradiol-d5 researchgate.net | Female reproductive health, cancer research |
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity
While LC-MS/MS is the current gold standard, the quest for greater sensitivity and specificity in steroid analysis is ongoing. researchgate.net Challenges remain, particularly in quantifying low-concentration steroids and differentiating between structurally similar isomers. mdpi.com Pregnenolone-d6 plays a vital role in the development and validation of next-generation analytical techniques designed to overcome these hurdles.
One emerging area is the coupling of ion mobility spectrometry with mass spectrometry (LC/IM/MS). nih.gov This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge, providing an additional dimension of separation. nih.gov This can resolve isobaric interferences that are challenging for conventional MS methods. In such advanced methods, Pregnenolone-d6 would serve as an indispensable internal standard, co-eluting with and exhibiting similar ion mobility to its unlabeled counterpart, thereby ensuring precise quantification.
Furthermore, novel derivatization strategies are being explored to improve the ionization efficiency and chromatographic behavior of steroids like pregnenolone, which can be difficult to analyze in their native form. nih.govthermofisher.cn As these new methods are developed, Pregnenolone-d6 is essential for validating their performance, including accuracy, precision, and recovery, ensuring that they are robust and reliable for clinical and research applications. thermofisher.cn
| Technique | Principle | Advantage | Role of Pregnenolone-d6 |
|---|---|---|---|
| Immunoassays (IA) | Antibody-antigen binding | High throughput, low cost | Not directly used; methods are prone to cross-reactivity issues that isotope dilution MS avoids. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds | High resolution, established libraries | Internal standard for quantification, requires derivatization. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid phase followed by mass-based detection | High specificity and sensitivity, versatile | Gold standard internal standard for accurate quantification and matrix effect correction. sigmaaldrich.comnih.gov |
| Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS) | Separation by retention time, ion mobility, and m/z | Enhanced isomer separation, increased specificity | Crucial internal standard for validating and applying this advanced, multi-dimensional technique. nih.gov |
Untargeted Metabolomics and Fluxomics Applications with Stable Isotope-Labeled Steroids
Beyond its use as an internal standard for targeted quantification, Pregnenolone-d6 holds significant potential as a tracer in untargeted metabolomics and metabolic flux analysis (MFA). mdpi.commedchemexpress.com These approaches aim to map the dynamic activity of metabolic pathways rather than just measuring static metabolite concentrations. nih.govcreative-proteomics.com
In a typical fluxomics experiment, a stable isotope-labeled precursor like Pregnenolone-d6 would be introduced into a biological system (e.g., cell culture). Mass spectrometry is then used to track the incorporation of the deuterium (B1214612) labels into downstream steroid metabolites. mdpi.com By analyzing the isotopic enrichment patterns in steroids such as progesterone, DHEA, and cortisol, researchers can quantify the rates (fluxes) of their biosynthesis and interconversion. nih.gov This provides a dynamic picture of steroidogenesis, revealing how metabolic pathways adapt to different physiological conditions or disease states.
Untargeted metabolomics approaches can simultaneously search for all deuterated metabolites derived from the Pregnenolone-d6 tracer. This powerful discovery tool can help identify novel or unexpected steroid conversion pathways and metabolites that might be missed by targeted methods. Stable isotope labeling is a powerful tool that can enhance the biological interpretation of metabolomics data and provide confidence in assigning correct identifications to metabolite features. mdpi.com
Exploration of Pregnenolone-d6 Utility in Non-Mammalian Steroid Pathway Research (e.g., plant or microbial systems)
The study of steroid metabolism is expanding beyond mammalian systems. Plants, fungi, and bacteria possess unique pathways for synthesizing and modifying steroidal compounds. researchfloor.org For example, microbial biotransformation is being explored as a "white biotechnology" approach for the industrial production of valuable steroid hormones and drug precursors. researchfloor.orgnih.gov Recombinant strains of bacteria, such as Mycolicibacterium smegmatis, have been engineered to express mammalian enzymes to produce pregnenolone and progesterone from simple sterols like cholesterol. nih.govresearchgate.netnih.gov
In this context, Pregnenolone-d6 can serve as a valuable research tool. By introducing deuterated pregnenolone into these microbial cultures, scientists can:
Trace Metabolic Fate: Track the conversion of pregnenolone into other steroids, helping to elucidate the metabolic pathways present in the microorganism.
Quantify Bioconversion Efficiency: Use isotope dilution mass spectrometry to precisely measure the yield and rate of specific enzymatic reactions, aiding in the optimization of strains and culture conditions for industrial production. nih.gov
Identify Novel Metabolites: Screen for deuterated products to discover new or unexpected biotransformation capabilities in different microbial species.
Similarly, while phytosterols (B1254722) are well-known plant-derived compounds, the full extent of steroid metabolism in plants is not completely understood. Labeled precursors like Pregnenolone-d6 could be used in plant systems to trace the synthesis and modification of brassinosteroids and other steroidal compounds that play crucial roles in plant growth and development.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for detecting and quantifying Pregnenolone-d6 Major in biological matrices?
- Answer : Detection requires liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. Calibration curves must use isotopically labeled internal standards to correct for matrix effects. Method validation should follow guidelines for precision (≤15% RSD) and accuracy (85–115% recovery) per pharmaceutical research standards . Ensure linearity across expected concentration ranges (e.g., 1–1000 ng/mL) and account for deuterium’s isotopic effects on retention times.
Q. How does this compound function as an internal standard in steroidogenesis studies?
- Answer : Its structural similarity to endogenous pregnenolone minimizes chromatographic variability. Researchers should co-elute deuterated and non-deuterated analogs to control for ionization efficiency differences. Validate co-administration ratios (e.g., 1:1) in pilot studies to confirm no cross-talk in MS/MS transitions .
Q. What protocols optimize the synthesis of this compound for experimental use?
- Answer : Deuterium incorporation (e.g., at C3, C20, or C21 positions) requires catalytic deuteration or isotopic exchange under controlled pH and temperature. Purity assessment via NMR (≥98% deuterium enrichment) and HPLC (≤2% impurities) is essential. Document reaction yields and stability under storage conditions (e.g., −80°C in inert solvents) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s pharmacokinetic properties across studies?
- Answer : Apply the PICOT framework:
- P opulation: Define species/strain-specific metabolic pathways.
- I ntervention: Standardize administration routes (e.g., intravenous vs. oral).
- C omparison: Cross-validate assays using shared reference materials.
- O utcome: Use multivariate regression to identify covariates (e.g., enzyme polymorphisms).
- T ime: Align sampling intervals with known metabolic half-lives .
Q. What experimental designs mitigate confounding factors in longitudinal studies of this compound’s neurosteroid effects?
- Answer : Employ randomized crossover designs with washout periods to control for intra-subject variability. Use mixed-effects models to analyze time-dependent changes in cerebrospinal fluid (CSF) levels. Predefine exclusion criteria for outliers (e.g., ±3 SD from mean) and report attrition rates transparently .
Q. Which statistical approaches best address metabolic flux analysis when using this compound as a tracer?
- Answer : Compartmental modeling (e.g., SAAM II) quantifies isotope dilution effects. Use Bayesian inference to handle sparse time-series data and propagate measurement uncertainties (e.g., LC-MS error margins). Validate models via Akaike Information Criterion (AIC) comparisons and sensitivity analyses .
Data Presentation Guidelines
| Analytical Parameter | Recommended Standard | Example for this compound |
|---|---|---|
| Precision (RSD) | ≤15% intra-/inter-day variability | 8.2% RSD for 10 nM spiked plasma samples |
| Accuracy (% Recovery) | 85–115% | 92.5% recovery after protein precipitation |
| Linearity (R²) | ≥0.99 | R² = 0.998 over 1–500 ng/mL range |
| Stability | ≥24 hrs at 4°C | 96% intact after 24 hrs in human serum |
Table 1: Key validation metrics for this compound assays, aligned with pharmaceutical research standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
